molecular formula C19H25N5 B14407842 N-(2-Ethylhexyl)-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine CAS No. 87594-73-8

N-(2-Ethylhexyl)-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine

Cat. No.: B14407842
CAS No.: 87594-73-8
M. Wt: 323.4 g/mol
InChI Key: SZXALLHCMOJIIB-UHFFFAOYSA-N
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Description

N-(2-Ethylhexyl)-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine is a nitrogen-containing heterocyclic compound This compound features a pyrazolo[3,4-b]pyrazine core, which is known for its diverse biological activities and applications in medicinal chemistry

Preparation Methods

The synthesis of N-(2-Ethylhexyl)-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine typically involves multi-step reactions starting from readily available precursorsIndustrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as the use of specific catalysts and controlled temperatures .

Chemical Reactions Analysis

N-(2-Ethylhexyl)-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phenyl or 2-ethylhexyl groups can be replaced by other substituents under appropriate conditions.

    Cyclization: Further cyclization reactions can be performed to create more complex heterocyclic structures

Scientific Research Applications

N-(2-Ethylhexyl)-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-Ethylhexyl)-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. For example, it may inhibit kinase enzymes, leading to the suppression of cell proliferation in cancer cells. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

N-(2-Ethylhexyl)-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine can be compared with other pyrazolo[3,4-b]pyrazine derivatives, such as:

This compound stands out due to its unique combination of substituents, which can enhance its solubility, stability, and biological activity.

Properties

CAS No.

87594-73-8

Molecular Formula

C19H25N5

Molecular Weight

323.4 g/mol

IUPAC Name

N-(2-ethylhexyl)-1-phenylpyrazolo[3,4-b]pyrazin-5-amine

InChI

InChI=1S/C19H25N5/c1-3-5-9-15(4-2)12-20-18-14-21-19-17(23-18)13-22-24(19)16-10-7-6-8-11-16/h6-8,10-11,13-15H,3-5,9,12H2,1-2H3,(H,20,23)

InChI Key

SZXALLHCMOJIIB-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)CNC1=CN=C2C(=N1)C=NN2C3=CC=CC=C3

Origin of Product

United States

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